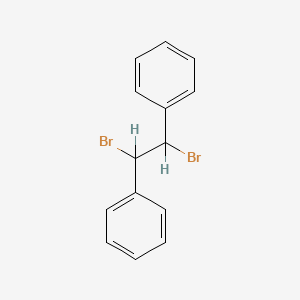

1,2-Dibromo-1,2-diphenylethane

説明

Synthesis Analysis

The synthesis of 1,2-diphenylethane, a related compound, involves several methods, including Friedel-Crafts alkylation, benzyl coupling reactions, and alkylation of benzene with ethylene oxide. These processes highlight the versatility and importance of 1,2-diphenylethane as a precursor in organic synthesis, with implications for 1,2-dibromo-1,2-diphenylethane production (Tang Zhong-feng, 2010).

Molecular Structure Analysis

The molecular structure of 1,2-diphenylethane has been studied using gas-phase electron diffraction, revealing its antiperiplanar conformation and various geometrical parameters, such as bond lengths and angles. This structural analysis lays the groundwork for understanding the molecular configuration of 1,2-dibromo-1,2-diphenylethane and its derivatives (Q. Shen, 1998).

Chemical Reactions and Properties

1,2-Dibromo-1,2-diphenylethane undergoes various chemical reactions, including catalytic reduction and reactions with nucleophiles, showcasing its reactivity and potential for generating complex molecules. The compound's behavior in these reactions is crucial for its application in organic synthesis (L. Coche & J. Moutet, 1987).

Physical Properties Analysis

The physical properties of 1,2-diphenylethane and its derivatives have been studied, including their crystal structures and phase behaviors. These investigations provide insights into the material characteristics of 1,2-dibromo-1,2-diphenylethane, influencing its handling and application in various contexts (N. Yasuoka, Tadanao Ando, & Shunsuke Kuriyabashi, 1967).

Chemical Properties Analysis

The chemical properties of 1,2-dibromo-1,2-diphenylethane, including its reactivity towards different reagents and conditions, have been extensively studied. These properties are fundamental for its use as an intermediate in organic synthesis and for modifications to obtain desired products (S. Ma, B. Xu, & B. Ni, 2000).

科学的研究の応用

Electrocatalytic Reduction : Hosoi et al. (2011) explored the electron transfer behavior of 1,2-diphenyl-o-carborane and found significant catalytic current in the presence of 1,2-dibromo-1,2-diphenylethane. This study demonstrates its application in the electrocatalytic reduction process, yielding trans-stilbene in excellent yield (Hosoi, Inagi, Kubo, & Fuchigami, 2011).

Catalysis on Electrodes : Coche and Moutet (1987) investigated the catalysis of 1,2-dibromo-1,2-diphenylethane reduction on electrodes coated with polypyrrole films. Their study reveals its importance in electrochemistry, particularly in relation to platinum and carbon felt electrodes (Coche & Moutet, 1987).

Molecular Structure Analysis : Shen (1998) studied the molecular structure of 1,2-diphenylethane, which is closely related to 1,2-dibromo-1,2-diphenylethane. This research is significant for understanding the molecular configuration and properties in the vapor phase (Shen, 1998).

Synthetic Processes : Zhong-feng (2010) summarized various synthetic processes of 1,2-diphenylethane, highlighting its role as an important organic synthetic intermediate. This study indicates its application in chemical synthesis and organic chemistry (Zhong-feng, 2010).

Stereochemistry in Electrochemistry : Inesi and Rampazzo (1974) focused on the stereoselective reduction of meso- and dl-1,2-dibromo-1,2-diphenylethane at the mercury electrode, providing insights into its stereochemistry and application in electrochemistry (Inesi & Rampazzo, 1974).

Crystallization Processes : Qi (2022) explored the cooling crystallization processes of 1,2-diphenylethane, suggesting its utility in organic synthesis and purification methods (Qi, 2022).

Safety And Hazards

将来の方向性

The future directions of 1,2-Dibromo-1,2-diphenylethane research could involve further exploration of its reaction mechanisms and potential applications. For instance, its reaction with 9-substituted fluorenide ions in dimethyl sulfoxide could be studied further . Additionally, its electrochemical dehalogenation in acetonitrile presents interesting avenues for research .

特性

IUPAC Name |

(1,2-dibromo-2-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKESIQQTGWVOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884189 | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-1,2-diphenylethane | |

CAS RN |

5789-30-0, 13440-24-9 | |

| Record name | 1,2-Dibromo-1,2-diphenylethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5789-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013440249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene dibromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1,2-diphenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of 1,2-dibromo-1,2-diphenylethane?

A1: 1,2-Dibromo-1,2-diphenylethane has a molecular formula of C14H12Br2 and a molecular weight of 339.99 g/mol.

Q2: 1,2-Dibromo-1,2-diphenylethane exists as different isomers. What are they and how do their properties differ?

A2: 1,2-Dibromo-1,2-diphenylethane exists as three stereoisomers: a pair of enantiomers, commonly referred to as the (±)-dibromide or the dl form, and a meso form. These isomers arise from the restricted rotation around the central carbon-carbon bond and the presence of two chiral centers. The different isomers exhibit distinct physical properties such as melting points and reactivity towards chemical transformations.

Q3: What is the most common method for synthesizing 1,2-dibromo-1,2-diphenylethane?

A: 1,2-Dibromo-1,2-diphenylethane is typically prepared through the bromination of either (Z)-1,2-diphenylethane (cis-stilbene) or (E)-1,2-diphenylethane (trans-stilbene). [] The stereochemistry of the product depends on the starting alkene and reaction conditions.

Q4: Can you provide specific examples of brominating agents and solvents used for the synthesis of 1,2-dibromo-1,2-diphenylethane and discuss their impact on the stereochemical outcome?

A: Researchers have reported using various brominating agents and solvents to control the stereochemistry of the bromination of stilbenes. For instance, using pyridinium bromide perbromide in glacial acetic acid or dichloromethane with (Z)-1,2-diphenylethane provided a high yield (around 80%) of the (±)-dibromide. [] In contrast, bromine in dichloromethane led to nearly equal amounts of the (±)-dibromide and the meso-dibromide. [, ]

Q5: What type of reactions can 1,2-dibromo-1,2-diphenylethane undergo?

A: 1,2-Dibromo-1,2-diphenylethane can undergo a variety of reactions, with debromination being one of the most studied transformations. This reaction leads to the formation of alkenes, with the stereochemistry of the product depending on the reaction conditions and the reducing agent employed. [, , , , ]

Q6: How does the stereochemistry of 1,2-dibromo-1,2-diphenylethane affect its reactivity in debromination reactions?

A: The stereochemistry of 1,2-dibromo-1,2-diphenylethane plays a crucial role in determining the stereochemical outcome of its debromination. For example, electrochemical reduction of the meso-dibromide in acetonitrile yielded predominantly (E)-1,2-diphenylethane, while the (±)-dibromide provided a mixture of both (E)- and (Z)-1,2-diphenylethane. [] This observation suggests a stepwise addition of electrons during the reduction process, allowing bond rotation to occur before the formation of the final product.

Q7: Can you provide examples of reagents used for the debromination of 1,2-dibromo-1,2-diphenylethane and the associated reaction mechanisms?

A: Several reagents have been explored for the debromination of 1,2-dibromo-1,2-diphenylethane. Sodium selenite, in the presence of thiols like cysteine or glutathione, catalyzes the reductive debromination under mild conditions. [] Samarium(0) has also been reported as a reducing agent, with the reaction believed to involve a three-electron transfer from Sm(0) to Sm(III). [] Electrochemically generated polysulfide ions, specifically S62−, have been shown to effectively debrominate various vicinal dibromides, including 1,2-dibromo-1,2-diphenylethane, through a concerted anti-dehalogenation mechanism. []

Q8: Have there been any studies investigating the mechanism of dehalogenation reactions involving 1,2-dibromo-1,2-diphenylethane?

A: Yes, several studies have focused on elucidating the mechanism of dehalogenation reactions using 1,2-dibromo-1,2-diphenylethane and its derivatives as model compounds. [, , ]

Q9: What insights have these mechanistic studies provided about the dehalogenation process?

A: Investigations into the dehalogenation of 1,2-dibromo-1,2-diphenylethane have revealed that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the reducing agent and reaction conditions. For instance, studies using triphenylphosphine as the dehalogenating agent in dimethylformamide provided evidence for a concerted anti-elimination pathway based on observed substituent effects and the lack of intermediates. []

Q10: What is the role of computational chemistry in understanding the reactivity of 1,2-dibromo-1,2-diphenylethane?

A10: While not extensively discussed in the provided literature, computational chemistry tools like density functional theory (DFT) calculations could be employed to investigate the electronic structure and bonding in 1,2-dibromo-1,2-diphenylethane and its reaction intermediates. Such studies could provide valuable insights into the factors influencing the reactivity and stereoselectivity of reactions involving this compound.

Q11: What are some potential applications of 1,2-dibromo-1,2-diphenylethane?

A: Given its rich reactivity, 1,2-dibromo-1,2-diphenylethane serves as a valuable synthetic intermediate in organic synthesis. Its transformation into alkenes with controlled stereochemistry is a significant application. Furthermore, its use in the preparation of ketene S,S-acetals highlights its versatility in constructing more complex molecules. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。